molecular formula C10H11F B15340011 1-Cyclopropyl-2-fluoro-4-methylbenzene

1-Cyclopropyl-2-fluoro-4-methylbenzene

Cat. No.: B15340011
M. Wt: 150.19 g/mol
InChI Key: RAMPGRZFWPQIFX-UHFFFAOYSA-N
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Description

1-Cyclopropyl-2-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It features a benzene ring substituted with a cyclopropyl group, a fluorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-2-fluoro-4-methylbenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the cyclopropanation of styrenes and stilbenes using lithiomethyl trimethylammonium triflate as a methylene donor . The reaction typically requires anhydrous conditions and the use of a strong base such as n-butyllithium in hexane .

Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes, where the benzene ring is functionalized with the desired substituents under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-2-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in reactions where an electrophile replaces a hydrogen atom on the benzene ring.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products depending on the reagents used.

Common Reagents and Conditions:

    Halogenation: Using halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

    Nitration: Using a mixture of concentrated nitric acid and sulfuric acid.

    Sulfonation: Using concentrated sulfuric acid or oleum.

Major Products Formed:

    Halogenated Derivatives: Such as 1-cyclopropyl-2-fluoro-4-methyl-3-bromobenzene.

    Nitrated Derivatives: Such as 1-cyclopropyl-2-fluoro-4-methyl-3-nitrobenzene.

    Sulfonated Derivatives: Such as 1-cyclopropyl-2-fluoro-4-methylbenzenesulfonic acid.

Scientific Research Applications

1-Cyclopropyl-2-fluoro-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2-fluoro-4-methylbenzene involves its interaction with specific molecular targets. In electrophilic aromatic substitution reactions, the compound forms a sigma complex with the electrophile, followed by the removal of a proton to restore aromaticity . The presence of the cyclopropyl and fluorine substituents can influence the reactivity and stability of the intermediate species.

Comparison with Similar Compounds

1-Cyclopropyl-2-fluoro-4-methylbenzene can be compared with other similar compounds such as:

  • 1-Cyclopropyl-4-fluoro-2-methylbenzene
  • 1-Cyclopropyl-2-fluoro-4-methoxybenzene
  • 1-Cyclopropyl-2-fluoro-4-chlorobenzene

These compounds share similar structural features but differ in the nature and position of the substituents on the benzene ring. The unique combination of cyclopropyl, fluorine, and methyl groups in this compound imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H11F

Molecular Weight

150.19 g/mol

IUPAC Name

1-cyclopropyl-2-fluoro-4-methylbenzene

InChI

InChI=1S/C10H11F/c1-7-2-5-9(8-3-4-8)10(11)6-7/h2,5-6,8H,3-4H2,1H3

InChI Key

RAMPGRZFWPQIFX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2CC2)F

Origin of Product

United States

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